molecular formula C17H20ClN3OS B6559497 N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,2-dimethylpropanamide CAS No. 946353-54-4

N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,2-dimethylpropanamide

Cat. No.: B6559497
CAS No.: 946353-54-4
M. Wt: 349.9 g/mol
InChI Key: IQGYKTFTKALGND-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[2,1-b][1,3]thiazole, which is a class of compounds known for their diverse biological activities . It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a chlorophenyl group and a dimethylpropanamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization . The newly synthesized compounds are usually characterized by techniques such as IR spectroscopy, NMR spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using spectroscopic techniques such as NMR . The presence of specific functional groups can be confirmed by their characteristic peaks in the NMR spectrum .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its molecular structure and the properties of similar compounds. For instance, it is likely to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The compound is likely to have a planar structure due to the presence of the thiazole ring, which is aromatic .

Future Directions

Given the diverse biological activities of thiazole derivatives, this compound could be a potential candidate for further pharmacological studies . Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in preclinical and clinical studies.

Properties

IUPAC Name

N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c1-17(2,3)15(22)19-10-13-14(11-4-6-12(18)7-5-11)20-16-21(13)8-9-23-16/h4-7H,8-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGYKTFTKALGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=C(N=C2N1CCS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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